molecular formula C34H38 B14234817 2,3,9,10-Tetrapropylpentacene CAS No. 499138-99-7

2,3,9,10-Tetrapropylpentacene

Cat. No.: B14234817
CAS No.: 499138-99-7
M. Wt: 446.7 g/mol
InChI Key: LNZFNTHELOPBNV-UHFFFAOYSA-N
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Description

2,3,9,10-Tetrapropylpentacene is an organic compound belonging to the pentacene family, which is known for its applications in organic electronics Pentacenes are polycyclic aromatic hydrocarbons consisting of five linearly fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10-Tetrapropylpentacene typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a diketone or a quinone derivative.

    Functional Group Introduction: The propyl groups are introduced at the 2, 3, 9, and 10 positions through alkylation reactions. This can be achieved using reagents like propyl bromide in the presence of a strong base.

    Cyclization and Aromatization: The intermediate compounds undergo cyclization and aromatization reactions to form the pentacene core structure. This can be facilitated by using catalysts and specific reaction conditions, such as high temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes, such as:

    Batch Processing: Utilizing large-scale batch reactors to carry out the alkylation and cyclization reactions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques like column chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,9,10-Tetrapropylpentacene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert quinone derivatives back to the parent pentacene structure.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions include:

    Quinone Derivatives: Formed through oxidation reactions.

    Reduced Pentacenes: Obtained from reduction reactions.

    Halogenated Pentacenes: Produced through substitution reactions.

Scientific Research Applications

2,3,9,10-Tetrapropylpentacene has several scientific research applications, including:

    Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Photovoltaics: Employed in organic solar cells due to its excellent charge transport properties.

    Sensors: Utilized in chemical sensors for detecting various analytes.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2,3,9,10-Tetrapropylpentacene involves its ability to interact with electronic and molecular systems. The compound’s extended π-conjugation allows for efficient charge transport and light absorption, making it suitable for electronic and photonic applications. In biological systems, it may interact with cellular components through π-π stacking and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentacene: The parent compound with no alkyl substitutions.

    2,3,9,10-Tetraethylpentacene: Similar structure with ethyl groups instead of propyl groups.

    6,13-Diphenylpentacene: Substituted with phenyl groups at the 6 and 13 positions.

Uniqueness

2,3,9,10-Tetrapropylpentacene is unique due to its enhanced solubility and stability compared to the parent pentacene. The propyl groups improve its processability and make it more suitable for practical applications in organic electronics and other fields.

Properties

CAS No.

499138-99-7

Molecular Formula

C34H38

Molecular Weight

446.7 g/mol

IUPAC Name

2,3,9,10-tetrapropylpentacene

InChI

InChI=1S/C34H38/c1-5-9-23-13-27-17-31-21-33-19-29-15-25(11-7-3)26(12-8-4)16-30(29)20-34(33)22-32(31)18-28(27)14-24(23)10-6-2/h13-22H,5-12H2,1-4H3

InChI Key

LNZFNTHELOPBNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCC)CCC)CCC

Origin of Product

United States

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